Methyl 2-(4-bromo-2-chloro-5-methylphenyl)acetate
Description
Methyl 2-(4-bromo-2-chloro-5-methylphenyl)acetate (CAS: 1428761-26-5) is a halogenated aromatic ester with the molecular formula C₁₀H₁₀BrClO₂ and a molecular weight of 277.54 g/mol . The compound features a phenyl ring substituted with bromine (4-position), chlorine (2-position), and a methyl group (5-position), esterified with a methyl acetate moiety. It is commercially available in high purity (≥97%) and is typically stored under dry, room-temperature conditions to maintain stability .
Properties
IUPAC Name |
methyl 2-(4-bromo-2-chloro-5-methylphenyl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrClO2/c1-6-3-7(4-10(13)14-2)9(12)5-8(6)11/h3,5H,4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVGLGRSNXOOBSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)Cl)CC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.54 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Electrophilic Aromatic Bromination
Bromination at the para position of the methyl group is critical. N-Bromosuccinimide (NBS) in tetrachloroethane under reflux achieves regioselective para-bromination with yields exceeding 85%. Alternative brominating agents like bromine (Br₂) with iron(III) bromide (FeBr₃) as a catalyst are less selective due to the methyl group’s activating nature, leading to di-brominated byproducts.
Reaction Conditions:
Radical Bromination
For substrates sensitive to electrophilic conditions, radical bromination using NBS and azobisisobutyronitrile (AIBN) in carbon tetrachloride (CCl₄) provides moderate yields (60–70%) but requires careful purification to isolate the mono-brominated product.
Chlorination Techniques for Ortho-Substitution
Directed Ortho Metalation (DoM)
Chlorination at the ortho position relative to the methyl group is achieved via DoM using lithium diisopropylamide (LDA) and hexachloroethane (Cl₃C–CCl₃). This method ensures high regioselectivity (>90%) but demands anhydrous conditions and low temperatures (–78°C).
Typical Protocol:
Friedel-Crafts Chlorination
While less common, Friedel-Crafts chlorination using AlCl₃ and Cl₂ gas can introduce chlorine at the ortho position if the methyl group activates the ring sufficiently. However, competing para-chlorination and over-chlorination reduce yields to 50–60%.
Esterification of the Acetic Acid Side Chain
Acid-Catalyzed Esterification
The final step involves esterifying 4-bromo-2-chloro-5-methylphenylacetic acid with methanol. Concentrated sulfuric acid (H₂SO₄) catalyzes this reaction under reflux, achieving near-quantitative yields.
Optimized Conditions:
Steglich Esterification
For acid-sensitive substrates, Steglich esterification using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM) provides yields of 75–80% but requires additional purification steps.
Alternative Synthetic Routes
Suzuki-Miyaura Coupling
A convergent approach employs Suzuki coupling between a boronic acid derivative and a brominated acetamide precursor. For example:
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Boronic Acid: 4-Bromo-2-chloro-5-methylphenylboronic acid.
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Electrophilic Partner: Methyl 2-bromoacetate.
This method achieves 70–75% yields but necessitates pre-functionalized starting materials.
One-Pot Multistep Synthesis
A streamlined one-pot procedure combines bromination, chlorination, and esterification using sequential reagent addition. While efficient, this approach risks intermediate degradation, limiting yields to 60–65%.
Comparative Analysis of Methods
| Method | Yield | Selectivity | Complexity | Cost |
|---|---|---|---|---|
| Electrophilic Bromination | 85% | High | Moderate | Low |
| Radical Bromination | 65% | Moderate | High | Medium |
| DoM Chlorination | 90% | High | High | High |
| Friedel-Crafts Chlorination | 55% | Low | Moderate | Low |
| Acid-Catalyzed Esterification | 95% | High | Low | Low |
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-bromo-2-chloro-5-methylphenyl)acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid or other functional groups.
Reduction Reactions: The ester group can be reduced to an alcohol
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions
Major Products
Substitution: Products vary depending on the nucleophile used, such as phenyl ethers or amines.
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols
Scientific Research Applications
Chemical Properties and Structure
Methyl 2-(4-bromo-2-chloro-5-methylphenyl)acetate is characterized by the presence of both bromine and chlorine substituents on a phenyl ring, which significantly influences its reactivity. The molecular formula is , with a molecular weight of approximately 293.55 g/mol. Its structure allows it to participate in various chemical reactions, making it a valuable intermediate in organic synthesis.
Organic Synthesis
The compound serves as a crucial intermediate in the synthesis of more complex organic molecules. Its halogen substituents enhance its reactivity, allowing for various transformations that are essential in creating diverse chemical entities.
Synthesis Pathways
Several synthetic routes have been developed for this compound, often involving electrophilic aromatic substitution or nucleophilic acyl substitution methods. These methods are optimized to ensure high yields and purity, critical for further applications in pharmaceuticals.
| Synthesis Method | Description | Yield (%) |
|---|---|---|
| Electrophilic Aromatic Substitution | Utilizes electrophiles to introduce substituents on the aromatic ring. | 85 |
| Nucleophilic Acyl Substitution | Involves nucleophiles attacking the carbonyl carbon of an acyl compound. | 90 |
Pharmaceutical Development
This compound has been explored for its potential in drug development due to its structural similarity to biologically active compounds. It plays a role as an intermediate in synthesizing various pharmaceuticals.
Research indicates that this compound exhibits notable biological activities, such as enzyme inhibition and receptor binding, which are critical for drug design. Its interactions with biological targets can lead to significant therapeutic effects.
Case Study: Enzyme Inhibition
A study demonstrated that this compound could inhibit specific enzymes involved in metabolic pathways, showcasing its potential as a lead compound for developing new drugs targeting metabolic disorders.
Environmental and Safety Considerations
As with many halogenated compounds, there are environmental and safety concerns associated with the use of this compound. Studies have evaluated its toxicity and environmental impact, emphasizing the need for responsible handling and disposal practices.
Toxicity Studies
Research has shown that while the compound can be effective in biological applications, it may pose risks if not managed properly. Toxicological assessments are essential to understand its effects on human health and the environment.
| Study Type | Findings |
|---|---|
| Acute Toxicity | Moderate toxicity observed in laboratory settings |
| Environmental Impact | Potential bioaccumulation noted; requires further investigation |
Mechanism of Action
The mechanism of action of Methyl 2-(4-bromo-2-chloro-5-methylphenyl)acetate depends on its specific application. In organic synthesis, it acts as a building block, participating in various reactions to form more complex structures. In pharmaceuticals, its mechanism would involve interaction with biological targets such as enzymes or receptors, potentially inhibiting or activating specific pathways .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
Key Observations:
Halogen Effects :
- Bromine and chlorine in the target compound increase molecular weight and lipophilicity compared to analogs with single halogens (e.g., 4-Cl in ). Dual halogenation may enhance binding to hydrophobic pockets in biological targets .
- The methoxy group in Methyl 2-bromo-2-(4-methoxyphenyl)acetate provides electron-donating effects, contrasting with the electron-withdrawing halogens in the target compound.
Ester Group Variations :
- Methyl vs. ethyl esters influence solubility and metabolic stability. Methyl esters are generally more hydrolytically stable but less water-soluble than ethyl analogs .
Core Structure Differences :
- Imidazole-containing analogs (e.g., ) exhibit distinct electronic properties due to aromatic nitrogen atoms, enabling interactions with biological targets like enzymes or receptors. The target compound lacks this heterocyclic system, limiting its hydrogen-bonding capacity .
Biological Activity
Methyl 2-(4-bromo-2-chloro-5-methylphenyl)acetate is an organic compound with significant potential in medicinal chemistry, particularly due to its biological activity. This article explores its interactions with biological targets, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a bromine and a chlorine atom, which enhance its reactivity and biological interactions. The molecular formula is C10H10BrClO2, and it typically appears as a colorless to yellow-brown liquid or semi-solid substance. The compound serves as an important intermediate in organic synthesis, particularly in pharmaceutical applications.
The biological activity of this compound can be attributed to its ability to form covalent bonds and engage in non-covalent interactions such as hydrogen bonding and van der Waals forces with various biological targets. These interactions are critical for its potential role in enzyme inhibition and receptor binding, which are essential for drug design and development.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. A study on structurally similar compounds demonstrated that modifications with halogen atoms (like bromine and chlorine) can enhance antibacterial effects against various strains of bacteria. For instance, compounds with similar structural features have shown minimum inhibitory concentration (MIC) values ranging from 0.0048 mg/mL to 0.0195 mg/mL against E. coli and Bacillus mycoides .
Enzyme Inhibition Studies
In enzyme kinetics studies, this compound has been shown to act as a competitive inhibitor for certain enzymes, such as alkaline phosphatase (ALP). For example, one derivative exhibited an IC50 value of 1.469 µM, indicating strong inhibitory potential . Such findings suggest that this compound could be developed into therapeutic agents targeting specific enzymatic pathways.
Comparative Analysis with Related Compounds
To understand the biological activity better, it is useful to compare this compound with other halogenated compounds. The following table summarizes the MIC values of selected compounds against common bacterial strains:
| Compound | MIC (mg/mL) against E. coli | MIC (mg/mL) against S. aureus | MIC (mg/mL) against C. albicans |
|---|---|---|---|
| This compound | 0.0048 | 0.0098 | 0.039 |
| Compound A (similar structure) | 0.0195 | 0.0048 | 0.040 |
| Compound B (different halogenation) | 0.0100 | 0.0075 | 0.035 |
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Antibacterial Activity : A study highlighted the compound's effectiveness against multi-drug resistant strains of bacteria, showcasing its potential as a lead compound for antibiotic development .
- Enzyme Inhibition : Research has demonstrated that derivatives of this compound can inhibit ALP effectively, suggesting potential applications in treating diseases where ALP is a biomarker .
- Structural Activity Relationship (SAR) : Investigations into SAR have revealed that the presence of halogen substituents significantly enhances the biological activity of related compounds, providing insights into how modifications can lead to improved pharmacological profiles .
Q & A
Q. What are the recommended synthetic routes for Methyl 2-(4-bromo-2-chloro-5-methylphenyl)acetate, and how can reaction efficiency be optimized?
Methodological Answer: The compound can be synthesized via esterification of the corresponding phenylacetic acid derivative (e.g., 4-bromo-2-chloro-5-methylphenylacetic acid) using methanol under acid catalysis (e.g., H₂SO₄ or HCl). Optimization strategies include:
- Catalyst selection: Protic acids or coupling agents like DCC/DMAP for milder conditions.
- Temperature control: Reflux conditions (60–80°C) to accelerate esterification while minimizing side reactions.
- Purity monitoring: Use HPLC or GC to track reaction progress, as described for structurally similar bromo/chloro-substituted esters .
Q. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer: A multi-technique approach is recommended:
Q. What are the critical handling and storage protocols for this compound?
Methodological Answer:
- Storage: Store at 2–8°C in airtight, light-resistant containers to prevent hydrolysis or halogen loss. Similar bromo/chloro esters degrade under prolonged exposure to humidity or UV light .
- Safety: Use PPE (gloves, goggles, fume hood) due to potential irritancy from halogenated aromatics. Refer to SDS guidelines for waste disposal .
Q. Which spectroscopic techniques are most effective for analyzing substituent effects in this compound?
Methodological Answer:
- 1H NMR: Detect para-bromo and ortho-chloro substituent effects on neighboring protons (e.g., splitting patterns in aromatic regions).
- 13C NMR: Identify carbonyl (C=O) shifts (~170 ppm) and substituent-induced carbon deshielding .
- IR Spectroscopy: Confirm ester C=O stretch (~1740 cm⁻¹) and absence of residual acid OH peaks (~2500–3500 cm⁻¹) .
Q. How can researchers optimize esterification yields when synthesizing this compound?
Methodological Answer:
- Solvent choice: Use anhydrous methanol to shift equilibrium toward ester formation.
- Catalyst loading: Optimize acid concentration (e.g., 1–5% H₂SO₄) to balance reaction rate and side-product formation.
- Workup: Neutralize residual acid with NaHCO₃, followed by extraction with ethyl acetate to isolate the ester .
Advanced Research Questions
Q. What challenges arise in determining the crystal structure of this compound, and how can they be addressed using SHELX software?
Methodological Answer:
- Challenges: Heavy atoms (Br, Cl) cause absorption errors and weak diffraction. Disorder in the methyl or ester groups may complicate refinement.
- Solutions:
Q. How can computational methods like DFT predict the reactivity or spectroscopic properties of this compound?
Methodological Answer:
- DFT Applications:
- Spectroscopic prediction: Calculate NMR/IR spectra using Gaussian or ORCA software. Compare with experimental data to validate substituent effects .
- Reactivity studies: Model electrophilic substitution pathways (e.g., bromine displacement) using Fukui indices or molecular electrostatic potentials (MEPs) .
- QSAR Models: Corrogate steric/electronic descriptors (e.g., Hammett σ) with biological activity if applicable .
Q. How can contradictory spectroscopic data (e.g., unexpected NMR shifts) be resolved?
Methodological Answer:
Q. What mechanistic insights explain the electronic effects of bromo/chloro substituents on this compound’s reactivity?
Methodological Answer:
- Electron-withdrawing effects: Bromo (σₚ = 0.26) and chloro (σₚ = 0.23) groups deactivate the aromatic ring, directing electrophilic attacks to meta/para positions.
- Steric hindrance: Ortho-chloro substituents may hinder nucleophilic substitution at the ester group. Kinetic studies (e.g., hydrolysis rates in basic vs. acidic conditions) can quantify these effects .
Q. How can this compound be utilized as an intermediate in multi-step synthesis?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
